2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity
Researchers have synthesized various derivatives of indolizine and similar compounds, evaluating their cytotoxic activity against cancer cell lines. For instance, Hassan et al. (2014) developed 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, screening them for in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The structural establishment of these compounds was based on comprehensive spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Biological Activity and Dyeing Applications
Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives that contain selenium, for their application in dyeing polyester fibers and investigating their biological activities. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing their potential in creating sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Photoluminescence and Optical Properties
Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, revealing their unique photoluminescent properties. These compounds exhibited reversible pH-dependent optical behavior characterized by a significant blue shift in fluorescence emission when protonated. This research opens avenues for using such compounds in developing new photoluminescent materials with potential applications in sensing and imaging (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from Mannich base derivatives, including those similar in structure to the queried compound, as antimicrobial agents. Their activity was evaluated against pathogenic bacterial and fungal strains, demonstrating moderate effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Potential Application to Tropical Diseases
Zhang et al. (2014) focused on the synthesis of isoxazoline indolizine amides, targeting their application to tropical diseases. The strategic synthesis of indolizine core structures facilitated efficient derivatization, highlighting the potential of these compounds in addressing global health challenges (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-9-4-6-14(12-17)22(28)21-20(25)19(18-10-2-3-11-27(18)21)23(29)26-16-8-5-7-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXROVJDQSGAMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.